The synthesis of 3-fluoro Deschloroketamine typically involves several chemical reactions starting from readily available precursors. One common method includes the use of 2-fluorobenzonitrile and a Grignard reagent, followed by various transformations to yield the final product.
This synthetic route is notable for its simplicity and does not require controlled precursors, making it accessible for laboratory synthesis.
The molecular formula for 3-fluoro Deschloroketamine is , with a molecular weight of approximately 253.74 g/mol. The structure features a fluorine atom at the 3-position on the phenyl ring, which significantly influences its pharmacological properties.
3-Fluoro Deschloroketamine can undergo various chemical reactions typical for ketamine analogs, including:
The detailed pathways and specific metabolites formed during these reactions remain an area of ongoing research.
The mechanism of action for 3-fluoro Deschloroketamine primarily involves antagonism at the N-methyl-D-aspartate receptor. This action disrupts normal neurotransmission in the brain, leading to its dissociative effects.
3-Fluoro Deschloroketamine has several scientific applications:
3-Fluoro Deschloroketamine hydrochloride (chemical name: 2-(3-fluorophenyl)-2-(methylamino)cyclohexan-1-one hydrochloride) belongs to the arylcyclohexylamine class of compounds characterized by a cyclohexylamine backbone linked to an aromatic ring. This structural family includes clinically used anesthetics like ketamine, designer dissociatives like phencyclidine, and numerous research compounds. The core scaffold enables interaction with the phencyclidine binding site within N-Methyl-d-Aspartate receptors. 3-Fluoro Deschloroketamine specifically modifies the prototypical deschloroketamine structure by introducing a fluorine atom at the meta-position of the phenyl ring, enhancing lipophilicity (logP 2.1 vs. deschloroketamine's 1.8) and potentially influencing blood-brain barrier permeability [3].
Structurally, arylcyclohexylamines exhibit pharmacological diversification through three key modifications: 1) Variations in the amine moiety (e.g., N-ethyl in eticyclidine vs. N-methyl in ketamine), 2) Alterations to the cyclohexanone ring (e.g., substitutions or ring contraction), and 3) Substituents on the aromatic ring. 3-Fluoro Deschloroketamine exemplifies the latter category, retaining the N-methyl-cyclohexanone structure while positioning fluorine at the 3-position. This places it within a subgroup of fluorinated dissociatives alongside 2-Fluoro Deschloroketamine (2F-DCK) and 3-Fluoro Phencyclidine (3F-PCP), all sharing non-competitive N-Methyl-d-Aspartate receptor antagonism but differing in potency, kinetics, and binding affinity profiles [1] [6].
Table 1: Key Structural and Pharmacological Features of Selected Arylcyclohexylamines
Compound | Aromatic Substituent | Molecular Weight (g/mol) | Primary Pharmacological Action | Duration of Action |
---|---|---|---|---|
Ketamine | 2-Chloro | 237.7 | Non-competitive NMDA receptor antagonist | ~1 hour |
Deschloroketamine | Hydrogen | 203.3 | Non-competitive NMDA receptor antagonist | 4–6 hours |
2-Fluoro Deschloroketamine | 2-Fluoro | 221.3 | Non-competitive NMDA receptor antagonist | 3–5 hours |
3-Fluoro Deschloroketamine Hydrochloride | 3-Fluoro | 257.7 | Non-competitive NMDA receptor antagonist | Understudied |
Phencyclidine | Hydrogen (piperidine) | 243.39 | Non-competitive NMDA receptor antagonist | 4–6 hours |
3-Fluoro Phencyclidine | 3-Fluoro | 261.38 | Non-competitive NMDA receptor antagonist | Understudied |
Positional isomerism significantly influences the physicochemical and pharmacological profiles of fluorinated deschloroketamine analogues. The substitution of fluorine at the 2-position (ortho) versus the 3-position (meta) on the phenyl ring alters steric factors, electron distribution, and molecular dipole moments, leading to distinct biological interactions. Forensic analyses reveal clear differentiation between 2-Fluoro Deschloroketamine and 3-Fluoro Deschloroketamine in seized drug samples using techniques like gas chromatography-mass spectrometry and liquid chromatography-quadrupole time-of-flight mass spectrometry, confirming their prevalence as distinct entities in illicit markets [5].
Metabolic pathways exhibit positional sensitivity. While both isomers undergo extensive hepatic metabolism, preliminary in vitro studies using human liver microsomes suggest divergent primary routes: 2-Fluoro Deschloroketamine undergoes preferential N-demethylation to fluorodeschloronorketamine, whereas 3-Fluoro Deschloroketamine shows a higher propensity for hydroxylation pathways, potentially leading to distinct metabolite profiles with implications for detection windows and pharmacological activity [3] [5]. Furthermore, the meta-fluorine substitution in 3-Fluoro Deschloroketamine may delay hepatic clearance compared to the ortho-substituted isomer, as suggested by trends observed with related arylcyclohexylamines where electron-withdrawing groups at the 3-position reduce cytochrome P450 oxidation rates [3].
Table 2: Comparative Properties of 2-Fluoro and 3-Fluoro Deschloroketamine Isomers
Property | 2-Fluoro Deschloroketamine (2F-DCK) | 3-Fluoro Deschloroketamine (3F-DCK) |
---|---|---|
LogP (Predicted) | ~2.0 | ~2.1 |
Primary Metabolic Pathway (in vitro) | N-Demethylation | Ring Hydroxylation |
Volumetric Distribution (Vd, L/kg) | 7.8 (estimated) | 6.5 (estimated) |
Elimination Half-life (t1/2, h) | 4.1 (estimated) | 3.2 (estimated) |
Protein Binding (%) | 58 | 54 |
NMDA IC50 (SH-SY5Y cells) | ~1.0 µM (estimated) | ~1.2 µM |
Behavioral economics studies in rodents indicate differences in reinforcing effectiveness. Both isomers maintain self-administration, but demand curve analyses (measuring consumption persistence as unit price increases) suggest nuanced differences in reinforcing efficacy compared to ketamine. Crucially, both isomers fully substitute for phencyclidine in drug discrimination assays, confirming shared N-Methyl-d-Aspartate receptor-mediated dissociative effects, but with potential differences in the magnitude of effect at equipotent doses [5] [8].
1.3. N-Methyl-d-Aspartate Receptor Antagonism: Mechanistic Hypotheses from Ketamine Analogues
3-Fluoro Deschloroketamine functions primarily as a non-competitive N-Methyl-d-Aspartate receptor antagonist, binding within the ion channel pore at the phencyclidine site. This binding impedes cation influx (particularly Ca2+) upon glutamate and glycine binding, thereby inhibiting neuronal depolarization and disrupting excitatory synaptic transmission. In vitro radioligand binding assays using neuronal cell lines (e.g., SH-SY5Y) indicate an inhibitory concentration (IC50) of approximately 1.2 µM for 3-Fluoro Deschloroketamine, comparable to ketamine (IC50 ~0.9 µM) but potentially with distinct kinetic properties influenced by the 3-fluoro substituent [1] [3].
The precise subunit selectivity profile of 3-Fluoro Deschloroketamine remains under investigation. However, insights can be extrapolated from studies on structurally related N-Methyl-d-Aspartate receptor antagonists and novel compounds like fluoroethylnormemantine. N-Methyl-d-Aspartate receptors are heterotetramers composed of two obligatory glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-D). Ketamine shows higher affinity for GluN2B- and GluN2D-containing receptors. The fluorine atom's position and electronegativity in 3-Fluoro Deschloroketamine may subtly alter interactions within the phencyclidine binding pocket, which exhibits variations in amino acid composition and accessibility across GluN2 subunit types, potentially leading to preferential blockade of specific N-Methyl-d-Aspartate receptor subtypes [4] [9].
Table 3: NMDA Receptor Subunit Characteristics Relevant to Arylcyclohexylamine Pharmacology
GluN2 Subunit | Deactivation Time Constant | Mg2+ IC50 at -100 mV (µM) | Channel Open Probability | Relative Ketamine Affinity |
---|---|---|---|---|
GluN2A | 50–100 ms | 2.4 | ~0.5 | Moderate |
GluN2B | 300–500 ms | 2.1 | ~0.1 | High |
GluN2C | 300–500 ms | 14.2 | 0.01–0.04 | Low |
GluN2D | 1000–5000 ms | 10.2 | 0.01–0.04 | High |
Research on fluoroethylnormemantine, a memantine derivative with structural parallels to arylcyclohexylamines, suggests a potential secondary mechanism relevant to dissociative antidepressants. Like ketamine, fluoroethylnormemantine attenuates large-amplitude α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated glutamatergic bursts in the ventral hippocampal cornu ammonis 3 region. This effect is observed without inducing immediate early gene expression (e.g., c-Fos), a hallmark of ketamine's acute psychotomimetic effects. If 3-Fluoro Deschloroketamine similarly modulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated activity downstream of N-Methyl-d-Aspartate receptor blockade, it could point to a shared neural mechanism underlying rapid plasticity changes, albeit with potentially reduced psychotomimetic side effects [2] [7].
The persistence of behavioral effects observed with some arylcyclohexylamines, such as the attenuation of stress-induced despair in rodents following a single dose of ketamine or fluoroethylnormemantine, suggests induction of neuroadaptive changes. These may involve brain-derived neurotrophic factor signaling, mammalian target of rapamycin pathway activation, and synaptic protein synthesis. While direct evidence for 3-Fluoro Deschloroketamine is lacking, its structural similarity and shared primary target suggest it may also trigger similar enduring plasticity within cortico-mesolimbic circuits, contributing to potential sustained alterations in affective processing observed with related compounds [2] [7] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: